1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Overview
Description
“1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds are characterized by a pyrazolopyridine core structure, which consists of a pyrazole ring fused to a pyridine ring .
Scientific Research Applications
Aurora Kinase Inhibitor Applications
This compound is related to research involving Aurora kinase inhibitors, which are crucial in cancer treatment. The study of compounds with similar structures has shown their potential in inhibiting Aurora A, a kinase involved in cell division. Such inhibitors can be valuable in developing therapies for cancer due to their role in controlling cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds structurally related to 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride has been extensively conducted. For instance, the tautomerism and structural analysis of similar aza cycles have been studied, revealing insights into their chemical behavior and potential applications in drug design (B. I. Buzykin et al., 2014).
Key Intermediate in Synthesis
The compound has been identified as a key intermediate in the synthesis of other significant compounds, such as Crizotinib, a drug used in cancer treatment. This highlights its importance in the pharmaceutical industry for developing new therapies (Steven J. Fussell et al., 2012).
Antioxidant Evaluation
The antioxidant properties of pyrazolo[3,4-b]pyridine derivatives have been evaluated, showing that some compounds exhibit promising activities. This suggests potential applications in mitigating oxidative stress-related diseases (M. Gouda, 2012).
Biomedical Applications
There's also a review of over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing the diversity of substituents and synthetic methods, which underscores the vast potential of these compounds in biomedical applications. The review covers their role in the synthesis of various pharmaceuticals and their therapeutic potentials (Ana Donaire-Arias et al., 2022).
Future Directions
properties
IUPAC Name |
1-methyl-3-piperidin-4-ylpyrazolo[3,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-12-10(3-2-6-14-12)11(15-16)9-4-7-13-8-5-9;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHFCIVHVIGYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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